6-chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

Nurr-1 Nuclear Receptor Target Selectivity

6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (CAS 951970-82-4) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine-2-carboxamide class, featuring a 6-chloro substitution on the core and an N-(5-methylpyridin-2-yl) amide side chain. This compound has been specifically disclosed as a therapeutic agent targeting Nurr-1 (NR4A2) nuclear receptors.

Molecular Formula C14H11ClN4O
Molecular Weight 286.71 g/mol
Cat. No. B12196956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Molecular FormulaC14H11ClN4O
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl
InChIInChI=1S/C14H11ClN4O/c1-9-2-4-12(16-6-9)18-14(20)11-8-19-7-10(15)3-5-13(19)17-11/h2-8H,1H3,(H,16,18,20)
InChIKeyOLMAWOVLEOHIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide: Core Structural Profile for Imidazopyridine Procurement


6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (CAS 951970-82-4) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine-2-carboxamide class, featuring a 6-chloro substitution on the core and an N-(5-methylpyridin-2-yl) amide side chain [1]. This compound has been specifically disclosed as a therapeutic agent targeting Nurr-1 (NR4A2) nuclear receptors [2]. It is structurally distinct from the 3-carboxamide regioisomers widely explored as soluble guanylate cyclase (sGC) stimulators (e.g., BAY-747), positioning it in a different functional chemical space despite core scaffold similarity [3].

Why 6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide Cannot Be Swapped with In-Class Analogs


Within the imidazo[1,2-a]pyridine family, small structural modifications drive profound shifts in biological target engagement. The 2-carboxamide regioisomer represented by this compound is associated with Nurr-1 nuclear receptor modulation [1], whereas the 3-carboxamide regioisomers (e.g., BAY-747, BAY-747) function as potent sGC stimulators [2]. Even among 2-carboxamide analogs listed in the Sanofi patent, substituent variations on the N-heterocyclic ring—such as 6-chloro-N-(thiazol-2-yl) or N-(1,3-benzodioxol-5-yl) derivatives—are expected to alter receptor binding, pharmacokinetics, and selectivity profiles [1]. Direct substitution without matched target-engagement data risks selecting a compound with completely different potency, selectivity, and downstream pharmacology.

Quantitative Differentiation Evidence for 6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide


Target Engagement Specificity: Nurr-1 Nuclear Receptor vs. sGC Stimulator Regioisomers

The Sanofi patent explicitly claims 6-chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide as a Nurr-1 (NR4A2) modulator [1]. In contrast, the structurally related 3-carboxamide regioisomer BAY-747 (BAY 1165747) is a potent soluble guanylate cyclase (sGC) stimulator with no reported Nurr-1 activity [2]. This fundamental difference in primary target engagement means the compound occupies a distinct pharmacological niche compared to sGC-targeting imidazo[1,2-a]pyridines.

Nurr-1 Nuclear Receptor Target Selectivity

Amide Substituent Differentiation: 5-Methylpyridin-2-yl vs. Thiazol-2-yl and Benzodioxol-5-yl Analogs

Among the 6-chloro-imidazo[1,2-a]pyridine-2-carboxamide series disclosed in the Sanofi patent, the N-(5-methylpyridin-2-yl) substituent confers a distinct hydrogen-bonding and steric profile compared to close analogs such as 6-chloro-N-(thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide and N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide [1]. The 5-methylpyridin-2-yl group introduces a basic nitrogen capable of protonation at physiological pH, potentially enhancing solubility and target binding interactions relative to the neutral thiazole or benzodioxole moieties.

Structure-Activity Relationship Nurr-1 Amide Side Chain

Regioisomeric Carboxamide Position: 2-Carboxamide vs. 3-Carboxamide Scaffolds

The 2-carboxamide attachment on the imidazo[1,2-a]pyridine core distinguishes this compound from the extensively characterized 3-carboxamide sGC stimulators such as BAY-747 and riociguat [1][2]. Literature indicates that 2-carboxamide imidazo[1,2-a]pyridines have been explored as Nek2 kinase inhibitors with IC50 values as low as 1.0 nM for optimized analogs (e.g., MBM-55) [3], whereas 3-carboxamides dominate the sGC stimulator field. This regioisomeric preference suggests divergent structure-activity relationships (SAR) that make the 2-carboxamide scaffold a privileged entry point for kinase-targeted programs rather than cardiovascular sGC applications.

Regioisomerism Scaffold Hopping Kinase Selectivity

Optimal Use Scenarios for 6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide Based on Differentiation Evidence


Nurr-1 (NR4A2) Nuclear Receptor Screening Libraries

This compound is ideally suited as a reference Nurr-1 modulator in screening decks, offering a defined 2-carboxamide imidazo[1,2-a]pyridine chemotype distinct from 3-carboxamide sGC stimulators [1]. Its inclusion enables target-specific hit identification without cross-reactivity to the sGC pathway, which is critical for programs in neuroinflammation or metabolic disease where Nurr-1 agonism is therapeutically relevant [2].

Kinase Inhibitor Lead Generation (Nek2-Focused Programs)

Given that the 2-carboxamide imidazo[1,2-a]pyridine scaffold has produced potent Nek2 inhibitors (e.g., MBM-55, IC50 = 1.0 nM) [3], this compound serves as a structurally validated starting point for medicinal chemistry optimization. Its 6-chloro and N-(5-methylpyridin-2-yl) substituents provide vectors for further derivatization while maintaining the privileged 2-carboxamide connectivity essential for Nek2 binding.

Regioisomer-Selective Scaffold Comparison Studies

Research groups investigating structure-activity relationships across imidazo[1,2-a]pyridine regioisomers can use this compound as the definitive 2-carboxamide representative. Direct comparison with 3-carboxamide sGC stimulators like BAY-747 [4] enables deconvolution of regioisomer-dependent pharmacological profiles, a valuable exercise for target deconvolution and selectivity panel design.

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